molecular formula C10H12N5Na4O14P3 B1143791 Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate CAS No. 14356-96-8

Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate

Cat. No.: B1143791
CAS No.: 14356-96-8
M. Wt: 611.11 g/mol
InChI Key: XCSVCFZQFRBYFA-ZVQJTLEUSA-J
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Description

5’-Guanosine triphosphate (trisodium salt) is a purine nucleoside triphosphate that plays a crucial role in various cellular processes. It is commonly referred to as guanosine 5’-triphosphate (trisodium salt) and is involved in energy transfer, signal transduction, and as a building block for RNA synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanosine 5’-triphosphate (trisodium salt) is typically prepared by the enzymatic phosphorylation of guanosine 5’-monophosphate. This process involves the use of specific enzymes that facilitate the addition of phosphate groups to guanosine 5’-monophosphate, resulting in the formation of guanosine 5’-triphosphate. The compound is then purified using ion exchange chromatography .

Industrial Production Methods: In industrial settings, the production of guanosine 5’-triphosphate (trisodium salt) follows similar enzymatic phosphorylation methods. The large-scale production involves optimizing the reaction conditions to ensure high yield and purity. The compound is often stored at low temperatures to maintain its stability, as it is prone to decomposition at higher temperatures .

Chemical Reactions Analysis

Types of Reactions: Guanosine 5’-triphosphate (trisodium salt) undergoes various chemical reactions, including hydrolysis, phosphorylation, and binding interactions with proteins. It is a substrate for G-protein coupled receptor GTPases and is involved in cell signaling and cycling-associated guanine nucleotide exchange factors .

Common Reagents and Conditions: The hydrolysis of guanosine 5’-triphosphate (trisodium salt) typically occurs in the presence of water and specific enzymes such as GTPases. Phosphorylation reactions involve the transfer of phosphate groups, often facilitated by kinases. Binding interactions with proteins occur under physiological conditions, where guanosine 5’-triphosphate (trisodium salt) acts as a ligand .

Major Products Formed: The hydrolysis of guanosine 5’-triphosphate (trisodium salt) results in the formation of guanosine diphosphate (GDP) and inorganic phosphate. Phosphorylation reactions can lead to the formation of various phosphorylated intermediates, depending on the specific enzymes and substrates involved .

Scientific Research Applications

Chemistry: In chemistry, guanosine 5’-triphosphate (trisodium salt) is used as a substrate in various enzymatic reactions, including those involving RNA polymerase for RNA synthesis. It is also utilized in studies of nucleotide interactions and binding affinities .

Biology: In biological research, guanosine 5’-triphosphate (trisodium salt) is essential for studying G-protein coupled receptor signaling pathways. It is used to investigate the role of GTPases in cellular processes such as proliferation, differentiation, and apoptosis .

Medicine: In medicine, guanosine 5’-triphosphate (trisodium salt) is used in research related to cancer and other diseases where GTPase signaling pathways are implicated. It helps in understanding the molecular mechanisms underlying disease progression and potential therapeutic targets .

Industry: In industrial applications, guanosine 5’-triphosphate (trisodium salt) is used in the production of RNA-based products and as a reagent in various biochemical assays. It is also employed in the development of diagnostic tools and therapeutic agents .

Mechanism of Action

Guanosine 5’-triphosphate (trisodium salt) exerts its effects by activating signal transducing G proteins. These G proteins are involved in various cellular processes, including proliferation, differentiation, and activation of intracellular kinase cascades. The hydrolysis of guanosine 5’-triphosphate (trisodium salt) by small GTPases such as Ras and Rho regulates proliferation and apoptosis .

Comparison with Similar Compounds

  • Guanosine 5’-diphosphate (GDP)
  • Guanosine 5’-monophosphate (GMP)
  • Adenosine 5’-triphosphate (ATP)
  • Cytidine 5’-triphosphate (CTP)

Uniqueness: Guanosine 5’-triphosphate (trisodium salt) is unique due to its specific role in G-protein coupled receptor signaling and its involvement in various cellular processes. Unlike other nucleoside triphosphates such as adenosine 5’-triphosphate (ATP), which is primarily involved in energy transfer, guanosine 5’-triphosphate (trisodium salt) has a more specialized function in signal transduction and RNA synthesis .

Biological Activity

Tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] phosphate is a complex organic compound with significant biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple functional groups, primarily involving phosphates and purine derivatives. Its molecular formula is represented as follows:

C10H14N5O8P4\text{C}_{10}\text{H}_{14}\text{N}_5\text{O}_8\text{P}^4

This structure allows it to participate in various biochemical processes.

Biological Activity

1. Mechanism of Action:
Tetrasodium phosphate compounds generally act as phosphatases or phosphodiesterases in biological systems. They can influence nucleic acid metabolism and protein phosphorylation processes, which are critical for cellular signaling and metabolic regulation.

2. Enzymatic Interactions:
Research indicates that this compound can interact with several enzymes involved in nucleotide metabolism. For instance, it has been shown to modulate the activity of kinases and phosphatases, altering the phosphorylation state of proteins which is crucial for signal transduction pathways.

3. Antimicrobial Properties:
Tetrasodium compounds have demonstrated antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Bacillus subtilis, suggesting potential applications in food preservation and safety (Davidson, 2000) .

Case Studies

Case Study 1: Nutritional Applications
A study examined the role of tetrasodium phosphate in enhancing protein functionality in food products. The compound was found to improve water retention and emulsification properties of proteins, making it valuable in the food industry as a texturizer and stabilizer (Heidolph et al., 2000) .

Case Study 2: Toxicological Assessment
Toxicological evaluations have indicated that tetrasodium phosphate exhibits a toxicity level approximately twice that of table salt when ingested orally. However, its biocompatibility makes it suitable for use in various applications, including food additives and pharmaceuticals (Ataman Chemicals) .

Data Tables

Property Value
Molecular Weight265.9 g/mol
Solubility in Water7% at 25°C
ToxicityTwice that of table salt
pHNeutral (7)

Research Findings

Recent studies have focused on the biochemical pathways influenced by tetrasodium phosphate:

  • Phosphorylation Effects: It has been observed that tetrasodium phosphate can increase the phosphorylation of specific proteins involved in metabolic pathways.
  • Calcium Interaction: The compound interacts with calcium ions to influence bone metabolism positively. Its role in calcium absorption has been linked to its effects on vitamin D metabolism (Watkins, 2000) .

Properties

CAS No.

14356-96-8

Molecular Formula

C10H12N5Na4O14P3

Molecular Weight

611.11 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O14P3.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

XCSVCFZQFRBYFA-ZVQJTLEUSA-J

SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(N=C2[O-])N.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Related CAS

28141-84-6 (Parent)
86-01-1 (Parent)

Origin of Product

United States

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